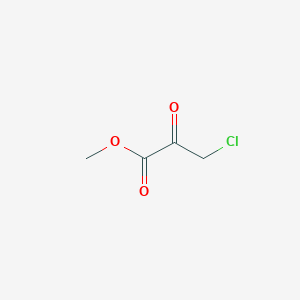

Methyl 3-chloro-2-oxopropanoate

Description

Contextualization within Halogenated Alpha-Keto Esters

Methyl 3-chloro-2-oxopropanoate belongs to the class of halogenated alpha-keto esters, organic compounds characterized by a ketone and an ester functional group, with a halogen atom attached to the carbon atom adjacent (in the alpha position) to the carbonyl group. The presence of the electron-withdrawing chlorine atom, ketone, and ester groups on a short carbon chain confers significant reactivity to the molecule.

The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. This inherent reactivity makes halogenated alpha-keto esters, including this compound, valuable intermediates in organic synthesis. They are known to undergo a variety of chemical transformations, including nucleophilic substitution reactions where the chlorine atom is displaced.

The general structure of these compounds allows for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals. The specific nature of the halogen and the ester group can be varied to fine-tune the reactivity and solubility of the molecule for specific synthetic applications.

Significance as a Versatile Synthetic Intermediate and Atmospheric Species

A Versatile Building Block in Synthesis:

The primary significance of this compound in academic research lies in its utility as a versatile synthetic intermediate. Its bifunctional nature, possessing two electrophilic centers (the carbonyl carbon and the carbon bearing the chlorine atom), allows for a diverse range of chemical reactions.

Researchers have utilized this compound in the synthesis of various organic molecules. For instance, it can serve as a precursor in the formation of heterocyclic compounds. The reaction of α-halo ketones with thioamides or thioureas is a known method for the synthesis of thiazoles and aminothiazoles, respectively. While specific examples for this compound are not extensively documented in readily available literature, its structure suggests its potential application in similar synthetic strategies.

Furthermore, the reactivity of the α-chloro position makes it a good substrate for nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the formation of more complex and valuable molecules.

An Emerging Atmospheric Species:

Beyond its role in the laboratory, there is evidence to suggest that this compound may also be present in the Earth's atmosphere. A study on the oxidation of methyl acrylate (B77674), an industrial chemical, tentatively identified this compound as a major product of the reaction initiated by chlorine atoms. conicet.gov.ar This finding indicates a potential atmospheric formation pathway for this compound, particularly in marine or coastal areas where chlorine atom concentrations can be significant.

The atmospheric fate of this compound is likely governed by reactions with key atmospheric oxidants, such as the hydroxyl radical (OH). The presence of C-H bonds and a C=C bond (in its enol form) would make it susceptible to attack by OH radicals, leading to its degradation. Photolysis, the breakdown of molecules by sunlight, could also be a potential degradation pathway, although specific data for this compound is lacking. The atmospheric degradation of such chlorinated esters can contribute to the formation of secondary organic aerosols and other atmospheric pollutants.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5ClO3 |

|---|---|

Molecular Weight |

136.53 g/mol |

IUPAC Name |

methyl 3-chloro-2-oxopropanoate |

InChI |

InChI=1S/C4H5ClO3/c1-8-4(7)3(6)2-5/h2H2,1H3 |

InChI Key |

NBBBHSSRYQINTH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CCl |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Methyl 3 Chloro 2 Oxopropanoate

Synthetic Pathways to the Core Methyl 3-chloro-2-oxopropanoate Structure

The synthesis of this compound can be achieved through several routes. One common method involves the esterification of 3-chloro-2-oxopropanoic acid with methanol (B129727) in the presence of an acid catalyst. Another approach is the reaction of methyl 3-chloro-3-oxopropionate with specific reagents to introduce the oxo group at the second position. sigmaaldrich.com This compound, also known as methyl (chlorocarbonyl)acetate, serves as a reagent in various synthetic applications. cymitquimica.comsigmaaldrich.com

A prevalent laboratory-scale synthesis involves the chlorination of methyl acetoacetate (B1235776). This reaction is typically carried out using a chlorinating agent like sulfuryl chloride in a suitable solvent. The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and purity of the final product.

| Starting Material | Reagent(s) | Key Conditions | Product | Reference |

| Methyl acetoacetate | Sulfuryl chloride | Toluene, 0-5 °C to room temperature | Methyl 2-chloro-3-oxopentanoate | |

| 3-chloro-2-methyl-3-oxopropanoic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | 0–40°C | Methyl 3-chloro-2-methyl-3-oxopropanoate | |

| Methyl β-ketoester precursors | Chlorinating agents (e.g., SOCl₂, PCl₃) | Precise temperature control | Methyl 3-chloro-2-methyl-3-oxopropanoate |

Methodologies for the Preparation of Substituted this compound Derivatives

The versatile structure of this compound allows for the synthesis of various substituted analogs, which are important in medicinal chemistry and materials science.

Synthesis of Alkyl-Substituted Analogs (e.g., Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate)

The synthesis of alkyl-substituted analogs often starts from a corresponding alkyl-substituted precursor. For instance, methyl 3-chloro-2,2-dimethyl-3-oxopropanoate can be synthesized from 3-chloro-2,2-dimethylpropanoic acid and methanol with a strong acid catalyst. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Another example is the synthesis of methyl 3-chloro-2-methyl-3-oxopropanoate. uni.lu This can be achieved by the esterification of 3-chloro-2-methyl-3-oxopropanoic acid or by the nucleophilic substitution of methyl β-ketoester precursors with chlorinating agents.

| Precursor | Reagent(s) | Product | Reference |

| 3-chloro-2,2-dimethylpropanoic acid | Methanol, Sulfuric acid | Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |

| 3-chloro-2-methyl-3-oxopropanoic acid | Methanol, Acid catalyst | Methyl 3-chloro-2-methyl-3-oxopropanoate |

Synthesis of Aryl-Substituted Analogs (e.g., Methyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate)

The synthesis of aryl-substituted analogs often involves the reaction of an aryl-containing starting material with a suitable chlorinating and esterifying agent. For example, the synthesis of methyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate can be achieved through a multi-step process starting from 2-fluorobenzoyl chloride. nih.gov The initial step involves the formation of a β-keto ester, methyl 2-fluorobenzoylacetate, by reacting methyl acetoacetate with 2-fluorobenzoyl chloride. nih.gov Subsequent chlorination would yield the desired product.

Similarly, other aryl-substituted analogs can be synthesized. For instance, methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate is another example of an aryl-substituted derivative. fluorochem.co.uk

| Precursor | Reagent(s) | Intermediate/Product | Reference |

| Methyl acetoacetate, 2-Fluorobenzoyl chloride | MgCl₂, Et₃N, n-BuLi | Methyl 2-fluorobenzoylacetate | nih.gov |

Mechanistic Aspects of Synthetic Routes

The synthesis of this compound and its derivatives involves several key reaction mechanisms.

The esterification of carboxylic acids, a common step in these syntheses, typically proceeds through a nucleophilic acyl substitution mechanism. In an acidic medium, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of the alcohol.

The chlorination of β-ketoesters, such as the reaction of methyl acetoacetate with sulfuryl chloride, proceeds via an enol or enolate intermediate. The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic chlorine atom of the chlorinating agent. This is followed by the loss of a proton to regenerate the carbonyl group and yield the α-chloro-β-ketoester.

The mechanism of action for methyl 3-chloro-2,2-dimethyl-3-oxopropanoate highlights its electrophilic nature. The presence of both a chlorine atom and an ester group makes the molecule susceptible to nucleophilic attack, leading to a variety of substitution and addition reactions.

Reactivity and Mechanistic Investigations of Methyl 3 Chloro 2 Oxopropanoate

Gas-Phase Reactions and Atmospheric Degradation Studies

The atmospheric lifetime and degradation pathways of Methyl 3-chloro-2-oxopropanoate are primarily governed by its reactions with gas-phase oxidants. The principal reactive species in the troposphere are the hydroxyl radical (OH), nitrate (B79036) radical (NO3), and chlorine (Cl) atoms.

The reaction between this compound and chlorine atoms is an important degradation pathway, especially in marine and coastal areas where Cl atom concentrations can be significant. While direct kinetic studies on this compound are not widely available, the reaction mechanism can be inferred from studies on similar unsaturated esters, such as methyl methacrylate. For these precursors, the reaction is initiated by the addition of a chlorine atom to the carbon-carbon double bond.

In the case of the reaction of Cl atoms with a precursor like methyl acrylate (B77674), a chloroalkyl radical is formed. This radical intermediate subsequently reacts with molecular oxygen (O2) to form a chloroalkoxy radical. The fate of this intermediate determines the final product distribution. For the analogous reaction with methyl methacrylate, studies have identified chloroacetone (B47974) and methyl pyruvate (B1213749) as major products, indicating that cleavage of different carbon-carbon bonds within the intermediate radical is competitive. nih.gov The formation of chloroacetone (41 ± 6%) and its co-product formaldehyde (B43269) (35 ± 5%), alongside methyl pyruvate (24 ± 4%) and its co-product formyl chloride (25 ± 4%), highlights the complexity of these reaction mechanisms. nih.gov

| Reactant | Oxidant | Product | Molar Yield (%) | Co-Product | Molar Yield (%) |

| Methyl Methacrylate | Cl | Chloroacetone | 41 ± 6 | Formaldehyde | 35 ± 5 |

| Methyl Pyruvate | 24 ± 4 | Formyl Chloride | 25 ± 4 |

Table 1: Product yields from the Cl atom-initiated oxidation of methyl methacrylate, an analogue for precursors of this compound. Data from a 2014 study on the photodegradation of methyl methacrylate. nih.gov

The reaction with the hydroxyl (OH) radical is the dominant removal process for most volatile organic compounds (VOCs) in the troposphere. noaa.gov For this compound, the reaction is expected to proceed via hydrogen atom abstraction from the chloromethyl group.

For the unsaturated precursors that form this compound, the reaction is initiated by the addition of the OH radical to the C=C double bond. In studies of methyl methacrylate, the OH radical adds to the terminal carbon of the double bond, leading to the formation of an intermediate 1,2-hydroxyalkoxy radical. nih.gov The subsequent decomposition of this radical overwhelmingly favors one cleavage pathway, producing methyl pyruvate (92 ± 16%) and formaldehyde (87 ± 12%). nih.gov This high yield suggests a highly specific degradation mechanism following OH radical addition.

| Reactant | Oxidant | Product | Molar Yield (%) | Co-Product | Molar Yield (%) |

| Methyl Methacrylate | OH | Methyl Pyruvate | 92 ± 16 | Formaldehyde | 87 ± 12 |

Table 2: Major product yields from the OH radical-initiated oxidation of methyl methacrylate. Data from a 2014 environmental chamber study. nih.gov

This compound is not typically emitted directly into the atmosphere but is formed as a second-generation product from the atmospheric oxidation of other VOCs. noaa.gov A likely precursor is methyl acrylate (CH₂=CHCOOCH₃), a widely used industrial chemical. wikipedia.org

The formation mechanism is postulated to begin with the addition of an atmospheric oxidant, such as a chlorine atom, across the double bond of methyl acrylate. This initial step forms a chloroalkyl radical. The subsequent reaction sequence involves:

Addition of molecular oxygen (O₂) to the radical, forming a chloroalkyl peroxy radical (RO₂).

Reaction of the peroxy radical, typically with nitric oxide (NO), to yield a chloroalkoxy radical (RO•).

This chloroalkoxy radical, specifically CH₂Cl-CH(O•)-C(O)OCH₃, can then undergo further oxidation. Abstraction of the hydrogen atom from the central carbon by O₂ can lead to the formation of the ketone group, yielding this compound.

Once formed, this compound is subject to further atmospheric degradation. The two primary gas-phase loss processes are photolysis and reaction with OH radicals. noaa.gov

The reaction with OH radicals is likely initiated by the abstraction of a hydrogen atom from the chloromethyl (-CH₂Cl) group, as this is the most reactive site in the absence of a C=C double bond. This H-abstraction leads to the formation of a new alkyl radical (•CHCl-C(O)C(O)OCH₃). Following the established patterns of atmospheric oxidation, this radical will rapidly add O₂ to form a peroxy radical. epa.gov This peroxy radical can then react with NO or the hydroperoxyl radical (HO₂) to create a new, highly unstable chloroalkoxy radical, which will quickly decompose. noaa.govepa.gov

Radical Chemistry and Intermediate Species

The atmospheric chemistry of this compound is fundamentally driven by the formation and fate of radical intermediates. Chloroalkoxy radicals are central to both its formation from precursors and its subsequent degradation.

Chloroalkoxy radicals are key transient species in the atmospheric oxidation of chlorinated hydrocarbons. noaa.gov Their stability and reactivity dictate the subsequent chemical pathways. A significant challenge in understanding the atmospheric fate of many halogenated compounds is the insufficient knowledge of the thermal stability and reactivity of these radicals. noaa.gov

In the context of this compound, two key chloroalkoxy radicals are of interest:

Formation Intermediate (from methyl acrylate + Cl): The CH₂Cl-CH(O•)-C(O)OCH₃ radical is formed after the initial Cl addition to methyl acrylate and subsequent reaction with O₂/NO. Its primary fate is reaction with O₂ to yield the final ketone product, this compound.

Degradation Intermediate (from this compound + OH): The •C(O)Cl-C(O)C(O)OCH₃ radical is formed after H-abstraction by OH and subsequent reaction with O₂/NO. The decomposition of halogenated alkoxy radicals typically occurs via two main channels: C-C bond cleavage or Cl atom elimination. noaa.gov For this specific radical, C-C bond cleavage is the most probable pathway, which could lead to several smaller, oxidized products. nih.gov Plausible decomposition reactions include:

Cleavage to form formyl chloride (HC(O)Cl) and a •C(O)C(O)OCH₃ radical.

Cleavage to form a •C(O)Cl radical and methyl 2-oxoacetate (HC(O)C(O)OCH₃).

The branching ratios of these decomposition pathways determine the final distribution of degradation products in the atmosphere. nih.gov

Branching Ratios and Product Distribution in Radical Addition Reactions

The study of radical addition reactions involving this compound is crucial for understanding its potential in carbon-carbon bond formation and functional group transformations under free-radical conditions. While specific studies on the branching ratios and product distribution for this particular compound are not extensively documented, the reactivity can be inferred from the behavior of related α-keto esters and α-chloro ketones in radical processes. acs.orgrsc.org

The key reactive sites for radical attack on this compound are the carbon-chlorine bond and the carbonyl groups. The C-Cl bond is susceptible to homolytic cleavage, particularly under photolytic or radical-initiator-induced conditions, to generate an α-keto ester radical. The stability of this radical intermediate plays a significant role in dictating the reaction pathways.

In a hypothetical radical addition reaction, for instance, the addition of a radical species (R•) to the carbonyl group, the reaction could proceed via two main pathways, leading to different product distributions. The branching ratio would be highly dependent on the nature of the attacking radical, the reaction conditions (temperature, solvent, initiator), and the relative stability of the intermediates.

Table 1: Hypothetical Branching Ratios in the Radical Addition of R• to a Carbonyl Group

| Attacking Radical (R•) | Reaction Conditions | Product A (Addition to Ketone) | Product B (Addition to Ester) | Predominant Product |

| Alkyl Radical | High Temperature | 40% | 60% | Product B |

| Phenyl Radical | Low Temperature | 70% | 30% | Product A |

| Silyl Radical | Photochemical | 50% | 50% | Mixture |

Note: This table is illustrative and based on general principles of radical reactivity. Actual experimental data for this compound is not available.

The regioselectivity of radical addition to the dicarbonyl system is a key consideration. Generally, the ketone carbonyl is more reactive towards nucleophilic attack than the ester carbonyl. acs.org However, in radical reactions, the relative stability of the resulting radical intermediates is a determining factor. The presence of the electron-withdrawing chlorine atom and the ester group influences the electron density and stability of the adjacent radical centers.

Furthermore, the possibility of radical-induced cyclization or rearrangement reactions cannot be ruled out, which would further complicate the product distribution. The branching ratios between intermolecular addition and these intramolecular pathways would be a subject of detailed mechanistic investigation. Studies on related systems, such as the radical addition to alkenes, have shown that the distribution of products is sensitive to steric and electronic factors of the substituents. acs.orgcopernicus.orgmasterorganicchemistry.comlibretexts.orgpharmaguideline.com

Reactions with Nucleophiles and Electrophilic Character of the Alpha-Keto Ester Moiety

The electrophilic character of the α-keto ester moiety in this compound governs its reactions with a wide range of nucleophiles. The two carbonyl carbons are the primary electrophilic sites, with the adjacent chlorine atom also influencing the reactivity.

While this compound is an α-keto ester, the principles of dianion formation and reactivity in related β-keto esters provide valuable insights into the potential for regioselective functionalization. β-Keto esters can be deprotonated at the α-carbon to form an enolate and, under stronger basic conditions, can form a dianion by deprotonation of the γ-carbon. rsc.org

These dianions exhibit distinct regioselectivity in their reactions with electrophiles. Alkylation, for example, typically occurs at the more nucleophilic γ-carbon. rsc.org This regioselectivity is attributed to the charge distribution and the hard and soft acid-base (HSAB) principle. The γ-carbon is considered a "softer" nucleophilic center, favoring reaction with "softer" electrophiles like alkyl halides.

Table 2: Regioselective Alkylation of a Generic β-Keto Ester Dianion

| Electrophile | Reaction Site | Product Type |

| Methyl Iodide | γ-carbon | γ-Alkylated β-keto ester |

| Benzyl Bromide | γ-carbon | γ-Alkylated β-keto ester |

| Acetyl Chloride | O-acylation | Enol acetate |

This table illustrates the general reactivity of β-keto ester dianions and serves as a model for predicting the behavior of related systems.

For this compound, the formation of a dianion would be more complex due to the presence of the chlorine atom. However, if a dianion were formed, one could anticipate regioselective reactions based on the principles observed with β-keto esters. The relative nucleophilicity of the different carbon centers would determine the site of electrophilic attack.

The electrophilic nature of the two carbonyl carbons in this compound makes it susceptible to attack by a variety of nucleophiles. The ketone carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. acs.orglibretexts.org This difference in reactivity can be exploited for selective transformations.

Common nucleophiles that react with α-keto esters include organometallic reagents (e.g., Grignard reagents, organolithiums), amines, alcohols, and stabilized carbanions. The reaction products depend on the nature of the nucleophile and the reaction conditions.

Organometallic Reagents: Addition of Grignard or organolithium reagents would be expected to occur preferentially at the more reactive ketone carbonyl, leading to the formation of tertiary alcohols after workup.

Amines: Primary and secondary amines can react with the ketone carbonyl to form imines or enamines, respectively. The ester group can also undergo aminolysis, but this typically requires harsher conditions.

Alcohols: In the presence of an acid catalyst, alcohols can react with the ketone to form ketals. Transesterification at the ester group is also a possible side reaction.

Stabilized Carbanions: Enolates and other stabilized carbanions can add to the ketone carbonyl in reactions such as the aldol (B89426) or Wittig reaction.

The presence of the α-chloro atom introduces another reactive site for nucleophilic substitution. However, the reactivity of this chlorine atom is influenced by the adjacent carbonyl groups. The electrophilicity of the carbonyl carbon can be understood by considering resonance structures, which place a partial positive charge on the carbon atom. acs.org The electron-withdrawing effect of the ester group further enhances the electrophilicity of the ketone carbonyl. pharmaguideline.com

Applications of Methyl 3 Chloro 2 Oxopropanoate and Its Alpha Keto Ester Analogs in Advanced Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

The strategic placement of an ester, a ketone, and a chlorine atom in methyl 3-chloro-2-oxopropanoate provides a platform for a multitude of chemical transformations. This trifunctional nature makes it a highly sought-after precursor for the synthesis of intricate molecular architectures.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a key starting material for the synthesis of several classes of heterocycles.

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are readily synthesized using precursors derived from or analogous to this compound. chim.it The classical Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a common route to pyrazoles. nih.gov Alpha-keto esters can be transformed into the necessary 1,3-dicarbonyl intermediates for this reaction. nih.gov Furthermore, multicomponent reactions provide an efficient pathway to highly substituted pyrazoles. nih.gov

Triazoles, five-membered rings containing three nitrogen atoms, can also be synthesized using strategies involving alpha-keto ester derivatives. frontiersin.orggoogle.com The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of triazole synthesis, and alpha-keto esters can be incorporated into molecules that participate in these "click" reactions. researchgate.netmdpi.com

Table 1: Synthesis of Pyrazoles and Triazoles

| Heterocycle | General Synthetic Strategy | Key Intermediate Type |

|---|---|---|

| Pyrazole | Knorr Synthesis, Multicomponent Reactions | 1,3-Dicarbonyl Compounds |

| Triazole | Huisgen 1,3-Dipolar Cycloaddition | Azides and Alkynes |

Thiazolidines, five-membered saturated rings containing both sulfur and nitrogen, are another class of heterocyclic compounds accessible from alpha-keto ester precursors. For instance, ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate, an analog of this compound, reacts with 1-alkyl-3-arylthioureas in a one-pot synthesis to produce various thiazolidine (B150603) derivatives in good yields. nih.gov This reaction proceeds efficiently in acetonitrile (B52724) at room temperature without the need for a catalyst. nih.gov

This compound and its analogs can serve as intermediates in the synthesis of more complex fused heterocyclic systems. One such example is the formation of frontiersin.orgnih.govnih.govthiadiazolo[3,2-a]pyrimidin-5-ones. nih.gov The synthesis involves the reaction of an aminothiadiazole intermediate with a suitable β-ketoester in polyphosphoric acid. nih.gov While not a direct reaction of this compound, the β-ketoester functionality is a key component of its structure and reactivity.

Formation of Cyclopropane (B1198618) Ester Derivatives

Cyclopropane rings are present in numerous natural products and biologically active molecules. The formation of cyclopropane ester derivatives can be achieved through various synthetic methods. organic-chemistry.org While direct literature detailing the use of this compound for this purpose is not prevalent, related strategies involving the reaction of α,β-unsaturated carbonyl compounds are well-established. organic-chemistry.org The reactive nature of this compound suggests its potential as a precursor to intermediates suitable for cyclopropanation reactions.

Intermediate in the Synthesis of Nitrogen-Containing Polycyclic Aromatic Compounds (e.g., Quinolinones)

Nitrogen-containing polycyclic aromatic compounds (NPACs) are a significant class of molecules with applications in materials science and as pharmaceutical scaffolds. kaust.edu.sa Quinolinones, a subset of NPACs, can be synthesized using methyl 3-chloro-3-oxopropionate, a close structural relative of this compound. sigmaaldrich.com For example, methyl 3-chloro-3-oxopropionate has been utilized as a reagent in the synthesis of resin-bound 4-tosyl quinolinone. sigmaaldrich.com The synthesis of quinolines can also be achieved through the recyclization of 3-formylchromone with various anilines. researchgate.net

Role in Peptide Synthesis Methodologies

Application as a Component in Modified Coupling Reagents (e.g., Yamaguchi Reagent Analogs)

No information available.

Strategies for Racemization Avoidance in Oligopeptide Synthesis

No information available.

Synthesis in Solution-Phase and Solid-Phase Approaches

No information available.

Utilization in the Construction of Biologically Relevant Scaffolds (excluding specific bioactivities or clinical data)

Synthesis of Chemical Probes for Receptor Studies (e.g., Integrin Inhibitor Precursors)

No information available.

Intermediates for Exploring Enzyme-Substrate Interactions

No information available.

Analytical Methodologies for Research on Methyl 3 Chloro 2 Oxopropanoate

In Situ Fourier Transform Infrared (FTIR) Spectroscopy for Gas-Phase Reaction Monitoring and Product Identification

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for real-time monitoring of gas-phase reactions involving Methyl 3-chloro-2-oxopropanoate. This non-destructive technique provides critical data on reaction kinetics, mechanisms, and pathways by tracking the concentration changes of reactants, intermediates, products, and by-products as the reaction progresses.

For gas-phase analysis, an FTIR spectrometer is often coupled with a multi-pass long-path gas cell, which increases the optical path length, thereby enhancing the detection sensitivity for low-concentration species. This setup allows for the simultaneous detection and quantification of multiple gaseous components based on their unique infrared absorption spectra, creating a molecular "fingerprint" for each compound.

In the context of this compound, in situ FTIR can be used to monitor its synthesis or atmospheric degradation. For instance, during a gas-phase reaction, the consumption of reactants and the formation of this compound and other products can be followed by measuring the characteristic vibrational frequencies of their respective functional groups. The analysis of the compound's degradation can also be studied, with product yields determined experimentally in atmospheric simulation reactors coupled to an in situ FTIR spectrometer.

The table below lists the key functional groups in this compound and their expected infrared absorption ranges, which are crucial for its identification and quantification during gas-phase monitoring.

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Notes |

| Carbonyl (Keto) | C=O | 1720 - 1740 | The position can be influenced by the adjacent chloro and ester groups. |

| Carbonyl (Ester) | C=O | 1740 - 1760 | Typically at a higher frequency than the keto group. |

| Carbon-Oxygen | C-O | 1000 - 1300 | Associated with the ester linkage. |

| Carbon-Chlorine | C-Cl | 600 - 800 | Characteristic stretching vibration for alkyl halides. |

This interactive table summarizes the key IR absorption bands used to monitor this compound.

Chromatographic Techniques for Product Distribution Analysis and Purity Assessment

Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound from complex mixtures, assessing product distribution, and determining its purity. The choice of technique depends on the compound's volatility and polarity, as well as the specific requirements of the analysis.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a primary method for analyzing volatile and thermally stable compounds like this compound. The technique separates components based on their partitioning between a stationary phase in a capillary column and a mobile gas phase. For chlorinated compounds, a halogen-specific detector (XSD) or an electron capture detector (ECD) can provide enhanced selectivity and sensitivity.

High-resolution accurate mass gas chromatography-mass spectrometry (HRAM GC-MS) offers superior selectivity and sensitivity, which is crucial for distinguishing target compounds from background noise and complex matrices. In GC-MS analysis, the compound is identified by its retention time and its unique mass spectrum, which provides structural information.

| Parameter | Typical Condition | Purpose |

| Column | ZB-5MS or similar (5% Phenyl-Arylene) | Provides good separation for a wide range of organic compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50 °C (1 min), ramp at 10 °C/min to 280 °C | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides identification and quantification; ECD offers high sensitivity for halogenated compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

This interactive table outlines a typical Gas Chromatography method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For α-keto esters like this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detection can be challenging if the compound lacks a strong UV chromophore. In such cases, derivatization with a fluorescent tag may be necessary, or a universal detector like a Refractive Index (RI) detector can be used. A specific method for a related compound, Methyl 3-chloro-3-oxopropionate, uses a reversed-phase column with a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as an additive.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., Newcrom R1) | Standard reversed-phase column for separating moderately polar compounds. |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Polar mobile phase for elution from the C18 column. Acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detector | UV (e.g., 210 nm) or Refractive Index (RI) | UV detection is used if the carbonyl groups provide sufficient absorbance; RI is a universal detector. |

| Column Temperature | 25 °C | Maintained for reproducible retention times. |

This interactive table details a representative High-Performance Liquid Chromatography method for this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly powerful for identifying unknown impurities and confirming the structure of the target analyte. For chlorinated compounds, LC-MS offers a distinct advantage due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature results in a distinctive M+2 peak in the mass spectrum, which can be used as a filter to selectively detect chlorinated molecules in a complex sample matrix.

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Expected [M+H]⁺ (C₄H₅ClO₃) | m/z 151.00 & 153.00 |

| Key Advantage | Structural confirmation and selective detection of chlorinated species based on the ³⁵Cl/³⁷Cl isotopic ratio. |

This interactive table summarizes the key aspects of LC-MS analysis for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. UPLC is an ideal technique for high-throughput purity assessments and detailed impurity profiling of pharmaceutical intermediates like this compound. An existing HPLC method can often be transferred to a UPLC system to leverage these performance benefits.

| Parameter | UPLC Advantage | Benefit |

| Column Particle Size | < 2 µm | Higher efficiency and resolution. |

| Analysis Time | Significantly shorter | Increased sample throughput. |

| Solvent Consumption | Reduced | Lower operational cost and more environmentally friendly. |

| Sensitivity | Increased | Lower limits of detection (LOD) and quantification (LOQ). |

| Resolution | Enhanced | Better separation of closely eluting impurities. |

This interactive table compares the advantages of UPLC over conventional HPLC for the analysis of this compound.

Q & A

Q. What are the established synthetic routes for Methyl 3-chloro-2-oxopropanoate, and how can researchers optimize reaction yields?

Methodological Answer: this compound is primarily synthesized via chlorination of methyl acrylate (CH₂=CHC(O)OCH₃) using chlorine atoms (Cl), as demonstrated in gas-phase oxidation studies. The reaction proceeds through Cl addition to the double bond, forming a chlorinated intermediate that rearranges to the final product . To optimize yields:

- Control reaction conditions : Use inert atmospheres to minimize side reactions.

- Purification : Employ fractional distillation or column chromatography to isolate the product from unreacted starting materials and byproducts (e.g., methyl glyoxylate from competing OH radical reactions) .

- Monitor reaction progress : Use FTIR spectroscopy to track reactant consumption and product formation in real time .

Q. What analytical techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

Methodological Answer: Key characterization methods include:

- FTIR Spectroscopy : Look for C=O stretches at ~1740 cm⁻¹ (ester carbonyl) and ~1700 cm⁻¹ (ketone carbonyl). The C-Cl stretch appears near 750 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ ~3.8 ppm (ester methyl group) and a triplet/split signal for the CH₂Cl group.

- ¹³C NMR : Signals at ~165 ppm (ester carbonyl), ~195 ppm (ketone carbonyl), and ~45 ppm (CH₂Cl carbon) .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 150 (C₄H₅ClO₃) and fragments corresponding to loss of COOCH₃ or Cl .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Storage : Keep in a cool, dry place away from oxidizing agents. Use airtight glass containers to prevent hydrolysis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into drains .

- First Aid : For skin contact, wash with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do reaction mechanisms differ between hydroxyl radical (OH) and chlorine atom (Cl)-initiated formations of this compound?

Methodological Answer:

- Cl-Initiated Pathway : Cl atoms add to the double bond of methyl acrylate, forming a chlorinated radical that undergoes oxidation to yield this compound. FTIR data confirm this pathway via spectral assignments of intermediates .

- OH-Initiated Pathway : OH radicals abstract hydrogen or add to the double bond, leading to methyl glyoxylate as the dominant product instead. The absence of Cl in the product underscores mechanistic divergence .

- Experimental Validation : Use isotopic labeling (e.g., DCl or ³⁶Cl) to track Cl incorporation. Compare product distributions using GC-MS or FTIR under controlled radical generation (e.g., photolysis) .

Q. What strategies can researchers employ to resolve contradictory data regarding the stability or reactivity of this compound in different solvent systems?

Methodological Answer:

- Solvent Polarity Analysis : Test stability in polar (e.g., water, methanol) vs. nonpolar (e.g., hexane) solvents. Hydrolysis is accelerated in polar protic solvents due to nucleophilic attack on the carbonyl groups .

- Kinetic Studies : Perform time-resolved UV-Vis or NMR experiments to measure degradation rates. For example, monitor ester hydrolysis by tracking pH changes or liberation of methanol .

- Controlled Atmosphere Studies : Compare stability under inert (N₂) vs. humidified conditions to isolate moisture-driven degradation pathways .

Q. How can computational chemistry methods be applied to predict the reactivity or degradation pathways of this compound under various conditions?

Methodological Answer:

- DFT Calculations : Model the electron density of the molecule to identify electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack. Predict intermediates in hydrolysis or oxidation pathways .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to assess hydrolysis rates in aqueous environments. Compare activation energies for Cl⁻ elimination vs. ester hydrolysis .

- Degradation Pathway Prediction : Use software like Gaussian or ORCA to compute thermodynamic favorability of proposed degradation products (e.g., oxalic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.